Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate
Description
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate (CAS: 866020-08-8) is a benzoate ester derivative characterized by a piperidinomethyl group at the 2-position and an amino group at the 3-position of the benzene ring.
Properties
IUPAC Name |
methyl 3-amino-2-(piperidin-1-ylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)11-6-5-7-13(15)12(11)10-16-8-3-2-4-9-16/h5-7H,2-4,8-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZZRRLGWBCGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331385 | |
| Record name | methyl 3-amino-2-(piperidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866020-08-8 | |
| Record name | methyl 3-amino-2-(piperidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate typically involves a multi-step process:
Starting Material: The synthesis begins with commercially available 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The carboxylic acid group is esterified using methanol and sulfuric acid to form the methyl ester.
Substitution: The amino group is then reacted with piperidine and formaldehyde in a Mannich reaction to introduce the piperidinomethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance reaction rates and yields.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-nitro-2-(piperidinomethyl)benzenecarboxylate.
Reduction: Formation of 3-amino-2-(piperidinomethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of aromatic amines with biological systems.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the piperidinomethyl group can enhance binding affinity through hydrophobic interactions. The compound may also participate in electron transfer reactions due to the presence of the aromatic ring.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Benzoate Derivatives
Key Observations :
- Methyl benzoate (C₈H₈O₂) is a simple ester lacking aromatic substituents, making it less polar and volatile (boiling point: 199°C) compared to the target compound .
- The trifluoromethyl-substituted analog () incorporates fluorine atoms, enhancing lipophilicity and metabolic stability, which is absent in the target compound .
- Cyclohexyl 2-aminobenzoate shares the amino group but replaces the piperidinomethyl moiety with a cyclohexyl ester, altering steric and solubility profiles .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s amine and piperidine groups increase basicity and water solubility compared to non-polar analogs like methyl benzoate.
- Quinazolinones () exhibit distinct spectral profiles (e.g., ¹H-NMR shifts at δ 6.8–8.2 ppm for aromatic protons) due to their fused heterocyclic cores, contrasting with the benzoate ester’s simpler NMR signals .
Biological Activity
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : [insert CAS number if available]
The compound features a benzenecarboxylate moiety with an amino group and a piperidinyl side chain, which may contribute to its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes, thereby altering metabolic processes.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were recorded, indicating the concentration required to inhibit cell growth by 50% .
Mechanistic Studies
Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through:
- Activation of Caspases : Increased levels of activated caspases were observed, indicating a possible apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry results suggested that treated cells exhibited G1 phase arrest, preventing progression to DNA synthesis.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study conducted by researchers at Al-Azhar University demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers compared to untreated controls .
- HepG2 Cell Line Study : Another investigation focused on HepG2 cells showed that the compound not only inhibited cell proliferation but also reduced migration capabilities, suggesting a potential role in preventing metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
